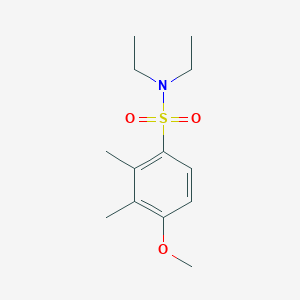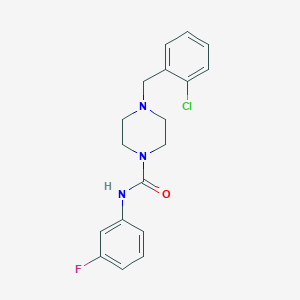
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The purpose of
Scientific Research Applications
4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide has been investigated for its potential therapeutic applications in various diseases. One of the most studied applications of this compound is its use as an antipsychotic agent. Studies have shown that this compound exhibits potent dopamine D2 receptor antagonism, which is the primary mechanism of action of most antipsychotic drugs. This compound has also been investigated for its potential use in the treatment of anxiety and depression. Studies have shown that this compound exhibits anxiolytic and antidepressant effects in animal models.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is primarily through the antagonism of dopamine D2 receptors. This compound binds to the D2 receptors in the brain and blocks the action of dopamine, which is a neurotransmitter that is involved in the regulation of mood, behavior, and cognition. By blocking the action of dopamine, this compound reduces the activity of the mesolimbic dopamine pathway, which is believed to be hyperactive in psychotic disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its antagonism of dopamine D2 receptors. This compound reduces the release of dopamine in the brain, which leads to a decrease in the activity of the mesolimbic dopamine pathway. This pathway is believed to be hyperactive in psychotic disorders, and the reduction of its activity is associated with the therapeutic effects of antipsychotic drugs. This compound also exhibits anxiolytic and antidepressant effects, which may be related to its modulation of other neurotransmitter systems in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide in lab experiments is its potent and selective antagonism of dopamine D2 receptors. This compound is a well-established antipsychotic agent, and its mechanism of action is well-understood. However, one of the limitations of using this compound is its potential for off-target effects. This compound may also interact with other neurotransmitter systems in the brain, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide. One direction is to investigate the potential use of this compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, the development of more potent and selective dopamine D2 receptor antagonists may lead to the discovery of new antipsychotic agents with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 4-(2-chlorobenzyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide involves the reaction of 3-fluoroaniline with 2-chlorobenzyl chloride in the presence of a base to form 3-fluoro-N-(2-chlorobenzyl)aniline. The subsequent reaction of this intermediate with piperazine-1-carboxylic acid in the presence of a coupling agent yields this compound. This synthesis method has been reported in the literature and can be modified to improve the yield and purity of the final product.
properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c19-17-7-2-1-4-14(17)13-22-8-10-23(11-9-22)18(24)21-16-6-3-5-15(20)12-16/h1-7,12H,8-11,13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBUTZMOWRFASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-difluorophenyl)-N'-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5324093.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)
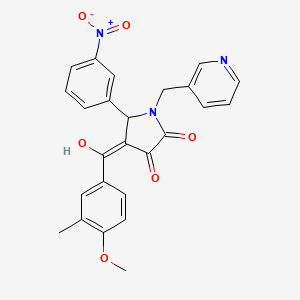
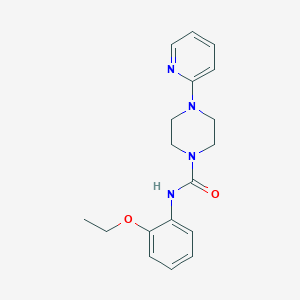
![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5324105.png)
![7-acetyl-N-(3-phenylpropyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5324113.png)
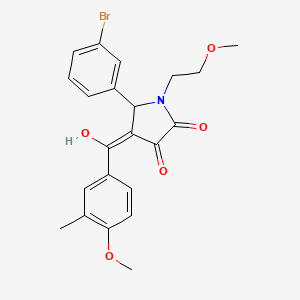
![2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5324126.png)
![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)
![8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
![(4R)-N-methyl-4-(4-{[methyl(2-naphthoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide](/img/structure/B5324157.png)
![N-methyl-2-oxo-2-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5324167.png)
![2-({[1-(2,5-dimethylphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5324168.png)
